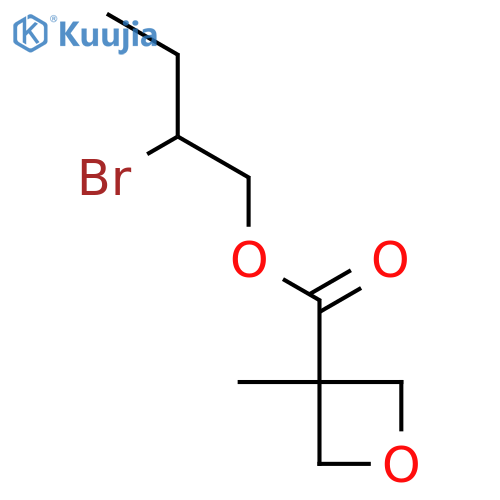Cas no 2168117-64-2 (2-bromobutyl 3-methyloxetane-3-carboxylate)
2-ブロモブチル 3-メチルオキセタン-3-カルボキシレートは、反応性の高いブロモアルキル基とオキセタン環を有する多機能な有機化合物です。この化合物の特徴は、オキセタン環の立体ひずみによる高い反応性と、ブロモブチル基の求核置換反応への適性にあります。特に、高分子合成における架橋剤やモノマーとして有用で、光硬化性材料や機能性ポリマーの合成に応用可能です。また、カルボキシレート基を有するため、さらなる化学修飾の起点としても利用できます。その特異な構造から、医薬品中間体や特殊化学品の合成においても注目されています。

2168117-64-2 structure
商品名:2-bromobutyl 3-methyloxetane-3-carboxylate
2-bromobutyl 3-methyloxetane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-bromobutyl 3-methyloxetane-3-carboxylate
- 2168117-64-2
- EN300-1572684
-
- インチ: 1S/C9H15BrO3/c1-3-7(10)4-13-8(11)9(2)5-12-6-9/h7H,3-6H2,1-2H3
- InChIKey: JRCYJPYGMZUYCF-UHFFFAOYSA-N
- ほほえんだ: BrC(CC)COC(C1(C)COC1)=O
計算された属性
- せいみつぶんしりょう: 250.02046g/mol
- どういたいしつりょう: 250.02046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-bromobutyl 3-methyloxetane-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1572684-500mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 500mg |
$699.0 | 2023-09-24 | ||
| Enamine | EN300-1572684-0.25g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1572684-0.5g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1572684-5.0g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1572684-1000mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 1000mg |
$728.0 | 2023-09-24 | ||
| Enamine | EN300-1572684-0.05g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1572684-2500mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 2500mg |
$1428.0 | 2023-09-24 | ||
| Enamine | EN300-1572684-50mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 50mg |
$612.0 | 2023-09-24 | ||
| Enamine | EN300-1572684-5000mg |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 5000mg |
$2110.0 | 2023-09-24 | ||
| Enamine | EN300-1572684-1.0g |
2-bromobutyl 3-methyloxetane-3-carboxylate |
2168117-64-2 | 1g |
$728.0 | 2023-06-04 |
2-bromobutyl 3-methyloxetane-3-carboxylate 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
2168117-64-2 (2-bromobutyl 3-methyloxetane-3-carboxylate) 関連製品
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
